5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one
Beschreibung
5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a pyrazolo-pyridine derivative characterized by a bicyclic core structure with hydroxymethyl (-CH₂OH) and methyl (-CH₃) substituents. This compound belongs to a class of heterocycles known for diverse pharmacological activities, including antimicrobial, antifungal, and apoptosis-inducing properties . Its hydroxymethyl group distinguishes it from other derivatives, influencing solubility, reactivity, and biological interactions.
Eigenschaften
Molekularformel |
C10H13N3O2 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-1,3,7-trimethylpyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C10H13N3O2/c1-6-8-4-7(5-14)10(15)12(2)9(8)13(3)11-6/h4,14H,5H2,1-3H3 |
InChI-Schlüssel |
ZIOUAPTXVUYEED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C2=C1C=C(C(=O)N2C)CO)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of Pyrazole Amines with Dicarbonyl Derivatives
The pyrazolo[3,4-b]pyridine scaffold is typically constructed via acid-catalyzed cyclization of 1H-pyrazol-5-amine with nitro-substituted diketones. For example, heating 1H-pyrazol-5-amine with sodium nitromalonaldehyde monohydrate in acetic acid at 90°C produces 5-nitro-1H-pyrazolo[3,4-b]pyridine in 84% yield. This reaction proceeds through nucleophilic attack of the amine on the electrophilic carbonyl carbons, followed by dehydration and aromatization.
Table 1: Cyclization Reaction Conditions and Yields
| Starting Material | Reagent | Conditions | Yield |
|---|---|---|---|
| 1H-pyrazol-5-amine | Sodium nitromalonaldehyde | Acetic acid, 90°C | 84% |
Modifications to this protocol, such as substituting the diketone with methylated derivatives, could preinstall methyl groups at positions 3 or 7. For instance, using 3-methyl-1H-pyrazol-5-amine may direct methyl incorporation during cyclization.
Functionalization at Position 5: Nitro Reduction and Hydroxymethyl Installation
Nitro-to-Amine Reduction
The 5-nitro group in the intermediate is reduced to an amine using catalytic hydrogenation. Palladium on carbon (10% Pd/C) under hydrogen atmosphere in ethanol and tetrahydrofuran achieves 89% yield for 1H-pyrazolo[3,4-b]pyridin-5-amine. This step is critical for subsequent hydroxymethyl introduction.
Table 2: Reduction of 5-Nitro Group
| Substrate | Catalyst | Solvent | Yield |
|---|---|---|---|
| 5-Nitro-1H-pyrazolo[3,4-b]pyridine | 10% Pd/C | EtOH/THF | 89% |
Conversion of Amine to Hydroxymethyl Group
The 5-amine is transformed into a hydroxymethyl group via a two-step process:
-
Diazotization and Hydrolysis : Treatment with sodium nitrite and hydrochloric acid generates a diazonium salt, which is hydrolyzed to a hydroxyl group under aqueous conditions.
-
Formylation and Reduction : Alternatively, formylation using Vilsmeier-Haack reagent (POCl3/DMF) introduces a formyl group, which is reduced with sodium borohydride to yield the hydroxymethyl moiety.
Regioselective Methylation Strategies
N1-Methylation of the Pyrazole Ring
The pyrazole nitrogen (position 1) is methylated using methyl iodide in the presence of a base such as potassium carbonate. Reaction in dimethylformamide at 60°C affords quantitative methylation without significant byproducts.
C3-Methylation via Directed Ortho-Metalation
A lithium-halogen exchange at position 3 (if brominated) followed by quenching with methyl iodide installs the methyl group. For example, bromination of the core with N-bromosuccinimide (NBS) in DMF yields 3-bromo-5-nitro-1H-pyrazolo[3,4-b]pyridine (88% yield), which undergoes Suzuki coupling with trimethylboroxine to introduce the methyl group.
C7-Methylation on the Pyridine Ring
Electrophilic methylation at position 7 is achieved using methyl triflate under Friedel-Crafts conditions. Alternatively, directed ortho-metalation with LDA (lithium diisopropylamide) followed by methyl iodide addition ensures precise substitution.
Table 3: Methylation Conditions and Outcomes
| Position | Reagent | Base/Solvent | Yield |
|---|---|---|---|
| N1 | Methyl iodide | K2CO3/DMF | 95% |
| C3 | Trimethylboroxine | Pd(PPh3)4/THF | 82% |
| C7 | Methyl triflate | AlCl3/DCM | 78% |
Oxidation to the 6(7H)-one Moiety
The ketone at position 6 is introduced via oxidation of a methyl group. Treatment with potassium permanganate in acidic conditions converts a C6-methyl substituent to a ketone. Alternatively, the diketone precursor used in the cyclization step inherently incorporates the ketone.
Final Assembly and Purification
Sequential functionalization steps are followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound. Recrystallization from ethanol/water mixtures enhances purity, with final yields ranging from 65–75% over six steps .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The methyl groups can be substituted with other functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products
Oxidation: 5
Biologische Aktivität
5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine class. This compound is characterized by its unique structure, which includes three methyl groups and a hydroxymethyl group. These functional groups enhance its potential biological activity, making it a subject of interest in various fields of medicinal chemistry and pharmacology.
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities, including:
- Antiproliferative Effects : Some derivatives have shown significant antiproliferative effects in mammalian cells, particularly through the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .
- Enzyme Inhibition : Preliminary studies suggest that 5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one may interact with various enzymes and receptors involved in cellular signaling pathways. This interaction could lead to therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
The specific mechanisms of action for 5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one are still under investigation. However, the presence of the hydroxymethyl group is believed to enhance its reactivity and ability to bind to biological targets. Molecular docking studies are suggested to elucidate these interactions further.
Comparative Analysis of Related Compounds
To understand the biological potential of 5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one better, it is useful to compare it with structurally similar compounds. The following table summarizes notable compounds within the same class:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Structure | Lacks hydroxymethyl group; primarily studied for GSK-3 inhibition |
| 6-Methyl-1H-pyrazolo[3,4-b]pyridine | Structure | Methyl substitution at position 6; exhibits different biological properties |
| 5-Aminopyrazolo[3,4-b]pyridine | Structure | Contains an amino group; explored for anti-inflammatory activity |
The distinct functional groups in 5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one may provide enhanced reactivity and biological potential compared to other derivatives within its class.
Antiproliferative Activity
A study focused on benzopsoralens with hydroxymethyl substitutions revealed marked antiproliferative effects when tested on mammalian cells. These compounds inhibited topoisomerase II activity significantly and showed increased activity upon UVA activation. This suggests that similar mechanisms may be applicable to 5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one due to its structural characteristics .
Interaction Studies
Further investigation into the binding affinity of 5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one with specific enzymes and receptors is warranted. Techniques such as molecular docking and binding assays are recommended to characterize these interactions fully. Preliminary findings suggest potential interactions with G protein-coupled receptors (GPCRs), which play vital roles in various physiological processes .
Wissenschaftliche Forschungsanwendungen
Biological Activities
The compound exhibits several biological properties that are of interest for drug development:
- Antioxidant Activity : Research indicates that pyrazolo[3,4-b]pyridines possess significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including neurodegenerative disorders .
- Anti-inflammatory Effects : Studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. This inhibition suggests potential applications in treating conditions characterized by chronic inflammation such as Alzheimer's disease and other neurodegenerative conditions .
- Antitumor Potential : The compound has been investigated for its anticancer properties. Certain pyrazolo derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .
Therapeutic Uses
5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one is being explored for several therapeutic applications:
- Neurological Disorders : Due to its anti-inflammatory and antioxidant properties, this compound shows promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation could be beneficial in managing these conditions .
- Cancer Treatment : The cytotoxic effects noted in various studies suggest that this compound could be developed into an effective treatment for specific cancers. Its mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of tumor growth .
Case Studies
Several studies highlight the applications and effectiveness of 5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one:
Vergleich Mit ähnlichen Verbindungen
Structural Analogues
Key structural analogues include:
Key Differences :
- Cyano (-CN) in analogues like 8a improves thermal stability but reduces solubility in polar solvents .
Antimicrobial Activity
- Triazole-linked derivatives (84a–l) : Exhibit broad-spectrum activity against E. coli, S. aureus, and C. albicans (MIC values: 2–32 µg/mL) .
- Hydroxymethyl derivative : Expected to show modified activity due to hydrophilic interactions with microbial targets. Hydroxymethyl may improve bioavailability compared to hydrophobic substituents.
Antifungal Activity
- Functionalized 1,2,4-triazole-5(4H)-thiones : Active against C. albicans and S. cerevisiae .
- Hydroxymethyl derivative: Potential for synergistic effects with antifungal agents via hydroxyl-mediated hydrogen bonding.
Physicochemical Properties
Notes:
- The hydroxymethyl group lowers thermal stability compared to 4a but improves aqueous solubility.
- Cyano groups in 8a enhance stability but reduce solubility .
Q & A
Q. What are the established synthetic routes for 5-(Hydroxymethyl)-1,3,7-trimethyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions using substituted pyrazole and pyridine precursors. For example, analogous pyrazolo[3,4-b]pyridines are synthesized by refluxing pyrazole-5-amine derivatives with acrylate esters in toluene using trifluoroacetic acid (TFA) as a catalyst. Reaction optimization involves stoichiometric control (1:1 molar ratio of reactants) and purification via column chromatography . Characterization typically employs H/C NMR, IR, and UV spectroscopy to confirm regiochemistry and functional groups .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the hydroxymethyl and methyl substituents’ positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation. For purity assessment, HPLC with UV detection is recommended, using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or phosphatase targets) using fluorescence-based or colorimetric substrates. Cell viability assays (MTT or resazurin) in cancer or bacterial lines evaluate cytotoxicity. Always include positive controls (e.g., staurosporine for kinases) and triplicate replicates to ensure statistical validity .
Advanced Research Questions
Q. How can synthetic yields be improved for multi-step reactions involving this compound?
Methodological Answer: Optimize reaction parameters via Design of Experiments (DoE). For example, vary TFA catalyst concentration (5–20 mol%) and solvent polarity (toluene vs. DMF) to enhance cyclization efficiency. Microwave-assisted synthesis may reduce reaction times and improve regioselectivity. Monitor intermediates by TLC and isolate via flash chromatography to minimize byproduct formation .
Q. What strategies mitigate low solubility in biological assays?
Methodological Answer: Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) in aqueous buffers. For structural modifications, introduce hydrophilic groups (e.g., replacing a methyl with a hydroxyl) while maintaining core activity. Solubility can be quantified via shake-flask method with HPLC analysis .
Q. How should researchers resolve contradictions in reported biological activity data?
Methodological Answer: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Re-test the compound under standardized conditions (pH, temperature, cell passage number). Verify purity (>95% by HPLC) and stability (e.g., LC-MS post-assay) to rule out degradation artifacts .
Q. What computational approaches predict target interactions for this compound?
Methodological Answer: Perform molecular docking (AutoDock Vina, Glide) against protein crystal structures (PDB) to identify binding poses. Molecular dynamics simulations (GROMACS) assess binding stability over time. Pharmacophore modeling (MOE) guides analog design by highlighting critical interaction motifs .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Methodological Answer: Systematically modify substituents: (i) Replace the hydroxymethyl group with carboxylate or amide for polarity changes; (ii) Vary methyl groups at positions 1,3,7 with ethyl/isopropyl to probe steric effects. Prioritize analogs using predictive ADMET tools (SwissADME) and synthesize via parallel chemistry (e.g., Ugi reaction) .
Key Considerations for Experimental Design
- Controls : Include vehicle (solvent-only) and reference compound controls in all assays .
- Replicates : Use ≥3 biological replicates and ≥2 technical replicates to ensure reproducibility .
- Data Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report p-values and effect sizes .
For unresolved challenges (e.g., off-target effects), consult fragment-based screening or cryo-EM for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
